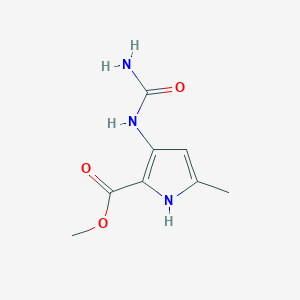
methyl 3-(carbamoylamino)-5-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(carbamoylamino)-5-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(carbamoylamino)-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with a carbamoylating agent. One common method is the reaction of 3-amino-5-methyl-1H-pyrrole-2-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated pyrroles, nucleophile-substituted derivatives.
科学的研究の応用
Methyl 3-(carbamoylamino)-5-methyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of methyl 3-(carbamoylamino)-5-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its potential antimicrobial activity could involve inhibition of bacterial enzymes or disruption of cell membrane integrity.
類似化合物との比較
Methyl 3-(carbamoylamino)-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 5-position, which may affect its chemical reactivity and biological activity.
Ethyl 3-(carbamoylamino)-5-methyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its solubility and reactivity.
3-(Carbamoylamino)-5-methyl-1H-pyrrole-2-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester derivatives.
Uniqueness: Methyl 3-(carbamoylamino)-5-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a carbamoylamino group and a methyl ester group on the pyrrole ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
特性
分子式 |
C8H11N3O3 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
methyl 3-(carbamoylamino)-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-4-3-5(11-8(9)13)6(10-4)7(12)14-2/h3,10H,1-2H3,(H3,9,11,13) |
InChIキー |
OBPNXOLVTJGCKD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1)C(=O)OC)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12500140.png)
![5-(3-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500142.png)
![Ethyl 5-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500156.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate](/img/structure/B12500163.png)
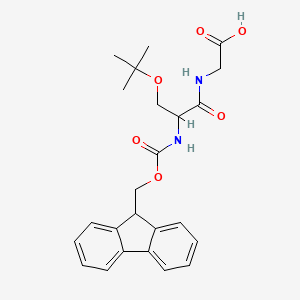
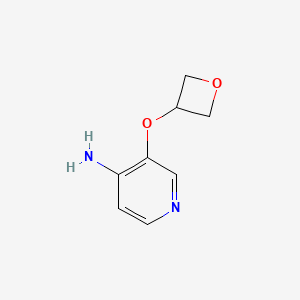

![4,4'-[(Furan-2-yl)methylene]bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one)](/img/structure/B12500193.png)
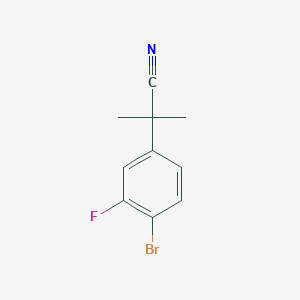
![5-(3-chloro-4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500215.png)
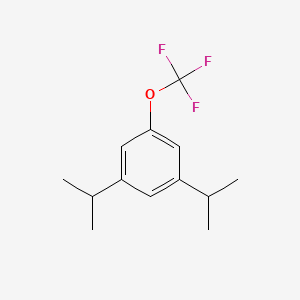
![3-[2-(Pyridin-3-YL)piperidin-1-YL]propanenitrile](/img/structure/B12500236.png)
![7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12500244.png)

